molecular formula C17H26FNSi B2874673 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole CAS No. 908600-87-3

6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole

Cat. No.: B2874673
CAS No.: 908600-87-3
M. Wt: 291.485
InChI Key: YYNKPZVDTZIMPM-UHFFFAOYSA-N
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Description

6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole, with the CAS number 908600-87-3, is a fluorinated indole derivative of interest in advanced chemical synthesis and pharmaceutical research. The compound features a molecular formula of C 17 H 26 NFSi and a molecular weight of 291.47 g/mol . Its structure includes a protective tris(propan-2-yl)silyl group at the indole nitrogen, making it a valuable protected intermediate for the sophisticated construction of more complex indole-based molecules . Indole derivatives, as a class, are extensively studied and appear in patents related to the development of therapeutic agents for neurological disorders, highlighting the potential research significance of this structural scaffold . As a building block, this compound can be utilized in various cross-coupling reactions and functional group transformations. The fluorine atom at the 6-position offers a site for further selective modification, enabling researchers to explore structure-activity relationships in drug discovery programs. Proper handling is essential; researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and safety glasses . The recommended storage condition is at -20°C for long-term stability (1-2 years) . This product is intended for research and industrial applications only. It is strictly not for medicinal, diagnostic, or human use. The information presented is for informational purposes only and is not intended as a substitute for expert professional advice.

Properties

IUPAC Name

(6-fluoroindol-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-7-8-16(18)11-17(15)19/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNKPZVDTZIMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a fluoro-indole derivative, while coupling reactions would produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole involves its interaction with molecular targets through its indole ring and fluoro substituent. The indole ring can engage in π-π stacking interactions, while the fluoro group can form hydrogen bonds and dipole-dipole interactions . These interactions influence the compound’s reactivity and binding affinity in various chemical and biological systems .

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Structural and Functional Analogues

Table 1: Comparative Analysis of 6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-Indole and Analogues
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 6-F, 1-tris(isopropyl)silyl C₁₆H₂₅FNSi 293.47 908600-87-3 Steric protection, synthetic intermediate
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole 1-triisopropylsilyl, 4-boronate C₂₃H₃₈BNO₂Si 399.45 690632-17-8 Boronate for Suzuki-Miyaura cross-coupling
6-Fluoro-2-methyl-1H-indole 6-F, 2-Me C₉H₈FN 149.17 40311-13-5 Compact substituent, higher reactivity
6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole 6-F, 3-tetrahydro-2H-pyran-4-yl C₁₃H₁₄FNO 219.25 1774896-40-0 Enhanced solubility via cyclic ether
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole 6-CF₃, 2-Me, 3-Ph C₁₆H₁₂F₃N 275.27 865173-48-4 Electron-withdrawing CF₃, medicinal chemistry

Stability and Reactivity Trends

  • Steric Hindrance : The tris(isopropyl)silyl group in the target compound slows reactions at the indole ring, whereas smaller substituents (e.g., methyl) permit faster functionalization .
  • Electron-Withdrawing Effects : The CF₃ group (CAS: 865173-48-4) activates the indole ring for nucleophilic attacks, contrasting with the electron-donating silyl group .

Biological Activity

6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Indole derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific indole derivative, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 6-position of the indole ring and a tris(propan-2-yl)silyl group, which enhances its lipophilicity and stability. The synthesis of such compounds often involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.

Biological Activity Overview

Indole derivatives have been shown to exhibit various biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Recent studies have indicated that indole derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Table 1: Summary of Anti-inflammatory Studies

CompoundActivityMechanism of Action
This compoundInhibits TNF-α, IL-6Suppression of NF-kB signaling pathway
Indole-2-carboxamide 14fReduces pulmonary inflammationInhibition of LPS-induced mediators
Indole-2-carboxamide 14gLung histopathological improvementIn vivo efficacy without organ toxicity

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Research has demonstrated that certain indole derivatives possess significant antibacterial activity against resistant strains of bacteria. The structural modifications in compounds like this compound may enhance their efficacy against pathogens by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Case Study: Antibacterial Efficacy
A study highlighted the effectiveness of indole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The structure-activity relationship (SAR) revealed that modifications at the indole nitrogen significantly increased antibacterial potency .

Anticancer Activity

Indoles have been extensively studied for their anticancer properties. Compounds similar to this compound have shown promise in inducing apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity Comparison

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
This compoundBreast cancer12.5Caspase activation, cell cycle arrest
Indole derivative ALung cancer15.0Induction of apoptosis via mitochondrial pathway
Indole derivative BColon cancer10.0Inhibition of angiogenesis

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole ring and substituents significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances the compound's reactivity towards biological targets, potentially increasing its therapeutic efficacy.

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